2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.18 g/mol . This compound features a phenol group substituted with a fluorine atom and an isoxazole ring, which contains a hydroxymethyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be achieved through several synthetic routes. One notable method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) This method is efficient and provides a high yield of the desired product
Chemical Reactions Analysis
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring.
Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors involved in various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the fluorine atom and isoxazole ring can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be compared with other similar compounds, such as:
4-Fluoro-2-(isoxazol-5-yl)phenol: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-Fluoro-4-(hydroxymethyl)phenol: This compound lacks the isoxazole ring, which may result in different chemical and biological properties.
The presence of both the fluorine atom and the isoxazole ring in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C10H8FNO3/c11-8-3-6(1-2-9(8)14)10-4-7(5-13)12-15-10/h1-4,13-14H,5H2 |
InChI Key |
FWZCXLNKHOGXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.